Dodecanoyl bromide
Description
Properties
IUPAC Name |
dodecanoyl bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BrO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWLPLLFJNQXFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BrO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619909 | |
| Record name | Dodecanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54580-46-0 | |
| Record name | Dodecanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecanoyl bromide can be synthesized through the reaction of dodecanoic acid with thionyl bromide or phosphorus tribromide. The reaction typically proceeds as follows:
C11H23COOH+SOBr2→C11H23COBr+SO2+HBr
This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl bromide.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of dodecanoic acid to a reactor containing thionyl bromide, with the reaction mixture being constantly stirred and maintained at a controlled temperature. The resulting this compound is then purified through distillation.
Chemical Reactions Analysis
Types of Reactions
Dodecanoyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form dodecanoic acid and hydrobromic acid.
Reduction: It can be reduced to dodecanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Amines: React with this compound to form amides under mild conditions.
Alcohols: React to form esters, often in the presence of a base like pyridine.
Thiols: Form thioesters, typically under basic conditions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Scientific Research Applications
Dodecanoyl bromide is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Biological Studies: Used to modify biomolecules to study their properties and interactions.
Material Science: Employed in the preparation of surfactants and other materials with specific properties.
Mechanism of Action
The mechanism of action of dodecanoyl bromide involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is due to the presence of the highly electrophilic carbonyl carbon, which is susceptible to nucleophilic attack.
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of Bromide Compounds
Table 2: Physico-Chemical Comparison
| Compound | CMC (mM) | Surface Tension (mN/m) | Log P |
|---|---|---|---|
| 1-Bromododecane | N/A | N/A | 6.2 |
| DTAB | 15.4 | 38.2 | 1.8 |
| LC3C12 Ester-Quat | 0.12 | 32.5 | 3.5 |
| Sepantronium Bromide | N/A | N/A | 2.1 |
Research Findings
- Surfactant Performance: Ester-quat surfactants (LC3Cm) derived from dodecanoyloxy groups show lower CMC values than DTAB, indicating superior efficiency in reducing surface tension .
- Anticancer Activity: Sepantronium bromide’s mechanism involves survivin inhibition and caspase-3 activation, achieving 80% tumor growth suppression in PC-3 xenograft models .
- Lipid Modification : 1-Bromododecane is used to synthesize lipids like DO-DODEG4, which enhance gene delivery efficiency in lipopolyplex systems .
Q & A
Q. What are the recommended synthetic routes for preparing dodecanoyl bromide in laboratory settings?
this compound is typically synthesized via acyl chloride intermediates. For instance, dodecanoyl chloride can be reacted with brominating agents (e.g., HBr or PBr₃) under controlled conditions to yield the bromide derivative. Reaction optimization, such as maintaining anhydrous conditions and using stoichiometric excess of brominating agents, improves yield . Purification often involves distillation or column chromatography to isolate the product from byproducts like unreacted starting materials.
Q. What safety protocols are critical when handling this compound?
this compound is corrosive and moisture-sensitive. Key precautions include:
- Use of fume hoods to prevent inhalation of toxic vapors.
- Personal protective equipment (PPE): chemical-resistant gloves (e.g., nitrile), goggles, and lab coats.
- Storage in airtight containers under inert atmosphere (e.g., nitrogen) to minimize hydrolysis.
- Immediate neutralization of spills with sodium bicarbonate or specialized absorbents .
Q. How should this compound be stored to maintain stability?
Prolonged storage leads to degradation, forming hydrobromic acid and dodecanoic acid. Recommendations include:
- Storing in amber glass bottles at 2–8°C.
- Adding molecular sieves to absorb moisture.
- Regularly monitoring purity via techniques like NMR or titration .
Advanced Research Questions
Q. How can reaction yields be optimized in this compound-mediated lipid synthesis for gene delivery systems?
In lipopolyplex synthesis, yields depend on:
- Stoichiometry : A 1.2:1 molar ratio of this compound to amine nucleophiles minimizes unreacted starting material.
- Solvent choice : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) enhances reactivity.
- Temperature : Reactions at 0–5°C reduce side reactions (e.g., oxidation). Post-reaction quenching with ice-cold water improves product isolation .
Q. What analytical methods are suitable for characterizing bromide content and purity in this compound?
- Ion chromatography quantifies free bromide ions, critical for assessing hydrolysis.
- ¹H/¹³C NMR identifies functional groups and detects impurities (e.g., residual dodecanoyl chloride).
- Potentiometric titration with AgNO₃ determines active bromide content. Note: Methodological consistency is vital, as detection limits vary (e.g., 0.10 mg/L in ion chromatography) .
Q. How do solvent polarity and temperature affect byproduct formation in this compound reactions?
- Polar solvents (e.g., water) accelerate hydrolysis, forming dodecanoic acid. Using non-polar solvents (e.g., hexane) suppresses this.
- Elevated temperatures (>25°C) promote side reactions like oxidation, detectable via GC-MS. For example, benzyl bromide synthesis under similar conditions showed 15% benzaldehyde byproduct at 25°C vs. <5% at 0°C .
Q. What strategies mitigate hygroscopicity in this compound during long-term experiments?
- Inert atmosphere : Conduct reactions under nitrogen/argon to exclude moisture.
- Desiccants : Include silica gel or calcium chloride in storage containers.
- Real-time monitoring : Use Karl Fischer titration to track water content .
Methodological Considerations for Data Interpretation
- Contradictory data analysis : If bromide concentration measurements conflict (e.g., between studies), verify analytical methods. For example, a shift from colorimetric assays to ion chromatography explained discrepancies in aquifer studies .
- Replication : Repeat experiments under identical conditions to distinguish procedural errors from intrinsic variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
